Cyclohex-3-én-1-one

Vue d'ensemble

Description

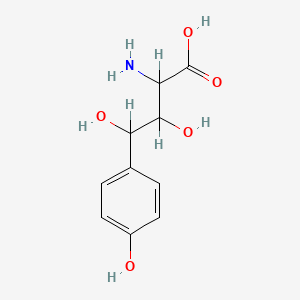

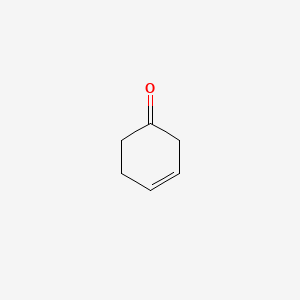

Cyclohex-3-en-1-one, also known as cyclohexenone, is a cyclic ketone with a chemical formula of C6H10O. It is a colorless, volatile liquid with a sweet, pungent odor. Cyclohexenone is a versatile organic compound with numerous applications in the pharmaceutical, agricultural, and industrial sectors. It is used as an intermediate in the synthesis of a variety of organic compounds, and as a solvent for many organic and inorganic compounds. It is also used as an insecticide, and as a catalyst for polymerization reactions.

Applications De Recherche Scientifique

Synthèse organique

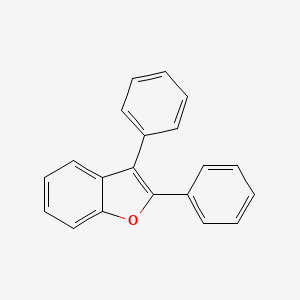

Cyclohex-3-én-1-one: est un intermédiaire précieux en synthèse organique. Il est utilisé dans les procédés d'énolisation allylique catalysée par l'Ir impliquant l'isomérisation cétone-énol {svg_1}. Ce composé est également adapté pour l'addition de Michael avec des nucléophiles et les réactions de Diels-Alder avec des diènes riches en électrons {svg_2}.

Recherche pharmaceutique

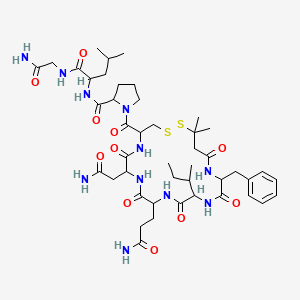

En recherche pharmaceutique, les dérivés de la This compound présentent des activités antimicrobiennes et phytotoxiques. Ils sont isolés de sources naturelles comme les champignons endophytes et ont montré des effets inhibiteurs contre des bactéries telles que Staphylococcus aureus et Pseudomonas aeruginosa {svg_3}.

Science des matériaux

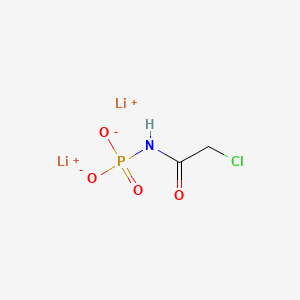

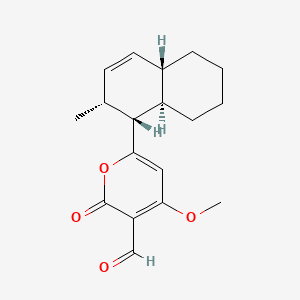

This compound: joue un rôle en science des matériaux grâce à ses propriétés de tautomérie, qui sont essentielles pour comprendre la réactivité chimique et la stabilité {svg_4}. Sa polyvalence structurelle permet le développement de nouveaux matériaux aux propriétés souhaitées.

Procédés d'ingénierie chimique

En génie chimique, la This compound est utilisée pour les procédés de résolution chirale, qui sont cruciaux pour produire des substances énantiomériquement pures. Ceci est particulièrement important dans la synthèse des produits pharmaceutiques où la chiralité d'un médicament peut affecter son efficacité {svg_5}.

Applications environnementales

La capacité du composé à être séparé sur une colonne HPLC le rend utile en analyse environnementale, où il peut être utilisé pour détecter et quantifier les polluants dans diverses matrices {svg_6}.

Biochimie

This compound: les dérivés sont produits par des champignons endophytes et ont été étudiés pour leurs activités biologiques, y compris leur potentiel comme agents antimicrobiens {svg_7}.

Catalyse

Ce composé est impliqué dans des processus catalytiques qui sont fondamentaux pour créer des molécules organiques complexes. Son utilisation dans les réactions de couplage croisé de Suzuki-Miyaura et de Sonogashira catalysées par le Pd est un exemple notable {svg_8}.

Chimie analytique

This compound: est également important en chimie analytique, où il est utilisé comme composé standard ou de référence dans diverses méthodes chromatographiques et spectroscopiques {svg_9}.

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

cyclohex-3-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O/c7-6-4-2-1-3-5-6/h1-2H,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNLZLLDMKRKVEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80193964 | |

| Record name | Cyclohex-3-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80193964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4096-34-8 | |

| Record name | 3-Cyclohexen-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4096-34-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohex-3-en-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004096348 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohex-3-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80193964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohex-3-en-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.682 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 3-cyclohexen-1-one?

A1: The molecular formula of 3-cyclohexen-1-one is C6H8O, and its molecular weight is 96.13 g/mol.

Q2: Are there any characteristic spectroscopic data available for 3-cyclohexen-1-one?

A2: Yes, the far-infrared absorption spectrum of 3-cyclohexen-1-one has been studied to determine the barrier to planarity of the six-membered ring. []

Q3: What are some methods for synthesizing alkylated 3-cyclohexen-1-ones?

A3: Alkylated 3-cyclohexen-1-ones can be prepared by treating lithiated nitriles with conjugated 1,3-dienes (like isoprene, myrcene, and butadiene) followed by hydrolysis with 3N HCl. [, ] This one-pot method allows for selective alkylation.

Q4: Can you elaborate on the tandem addition-reduction approach to synthesize 4-alkenyl-3-cyclohexen-1-ones?

A4: This method involves a two-step process. First, 4-methoxyphenyllithium is added to alkenyl aldehydes and ketones. Then, the intermediate benzyl alkoxides undergo multistep reduction with lithium-ammonia-alcohol. Finally, acid hydrolysis yields the desired 4-alkenyl-3-cyclohexen-1-ones. [, ]

Q5: Has 3-cyclohexen-1-one been utilized in the synthesis of other complex molecules?

A5: Yes, a derivative of 3-cyclohexen-1-one, 2,3-dimethyl-2-phenethyl-3-cyclohexen-1-one, was used in the synthesis of 4a,cis-10a-dimethyl-3,4,4a,9,10,10a-hexahydro-1(2H)-phenanthrone via an aluminum chloride-catalyzed cyclization. []

Q6: How does fuming nitric acid react with tetramethylbenzonitriles?

A6: The reaction of tetramethylbenzonitriles with fuming nitric acid can yield cyanonitro-3-cyclohexen-1-ones as minor products. This reaction pathway is observed alongside the expected side-chain substitution and ring nitration products. [, ]

Q7: Are there any applications of 3-cyclohexen-1-one derivatives in fragrance chemistry?

A8: Yes, 4-oxo-β-damascone, a derivative of 3-cyclohexen-1-one, is a fragrance compound. Its pyrolysis behavior has been studied to understand its transfer and potential for aroma reinforcement in tobacco products. []

Q8: Is 3-cyclohexen-1-one found in natural sources?

A9: Yes, 3-cyclohexen-1-one and its derivatives are found in the essential oils of various plants, including:* Mentha haplocalyx Briq. []* Ziziphora canescens Benth. []* Mentha rotundifolia []* Tagetes erecta L. [, ] * Artemisia anethoides [, ]* Rourea microphylla []* Nepeta nuda L. ssp. pubescens []* Crocus sativus []* Vitis vinifera grape varieties []

Q9: What are the potential applications of these essential oils containing 3-cyclohexen-1-one derivatives?

A10: The essential oils exhibit a range of biological activities, including:* Antimicrobial activity: The essential oil of Ziziphora canescens Benth. shows broad-spectrum antimicrobial activity, notably against Candida albicans and Salmonella enteritidis. [] Similarly, Mentha rotundifolia essential oil exhibits antibacterial activity against various pathogens. []* Insecticidal and Repellent Activity: The essential oil of Artemisia anethoides demonstrates contact and fumigant toxicity against Tribolium castaneum and Lasioderma serricorne. [] Additionally, several Artemisia species essential oils, including A. anethoides, exhibit repellent activity against Tribolium castaneum. []* Nematicidal Activity: Nepeta curviflora essential oil, rich in 2-isopropyl-5-methyl-3-cyclohexen-1-one, shows significant nematicidal activity against the nematode Panagrolaimus rigidus. []

Q10: How do titania-silica aerogels catalyze the synthesis of 4-hydroxy-isophorone?

A11: Titania-silica aerogels act as efficient catalysts for the epoxidation of β-isophorone (3,5,5-trimethyl-3-cyclohexen-1-one) with TBHP. This epoxidation is followed by a slower acid/base-catalyzed rearrangement in the presence of basic co-catalysts like CaO, Na2CO3, and KF/CaF2, ultimately yielding 4-hydroxy-isophorone. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-amino-N'-[(4S)-4-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-5-(4-methylpiperidin-1-yl)-5-oxopentyl]methanimidamide](/img/structure/B1204710.png)

![2-[(3-Oxocyclohex-1-en-1-yl)amino]benzonitrile](/img/structure/B1204711.png)

![6,8-Dihydroxy-3-[(4-hydroxy-6-methyloxan-2-yl)methyl]-3,4-dihydroisochromen-1-one](/img/structure/B1204717.png)

![4-amino-N-[1-[(5S,6R)-5-[(2R,3R,4S,5S,6R)-3,4-dihydroxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-6-methyloxan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B1204721.png)